N',N'-dimethylpivalohydrazide

Description

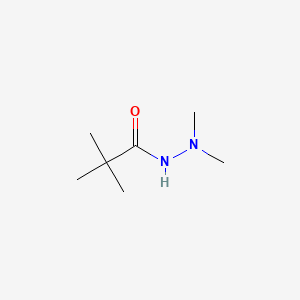

N',N'-Dimethylpivalohydrazide is a hydrazide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to a hydrazine moiety where both terminal (N') nitrogen atoms are substituted with methyl groups. Its IUPAC name reflects this structure: the "N',N'-dimethyl" prefix indicates dimethyl substitution on the hydrazine’s terminal nitrogen, while "pivalohydrazide" denotes the 2,2-dimethylpropanoyl acyl group. The molecular formula is inferred as C₇H₁₅N₂O, derived from the pivaloyl group (C₅H₉O) and dimethylhydrazine (C₂H₆N₂) .

This compound is likely used in organic synthesis as a building block or catalyst, analogous to other hydrazides (e.g., N'-methyl-N'-phenylacetohydrazide) that participate in condensation reactions or metal coordination .

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N',N',2,2-tetramethylpropanehydrazide |

InChI |

InChI=1S/C7H16N2O/c1-7(2,3)6(10)8-9(4)5/h1-5H3,(H,8,10) |

InChI Key |

CSBFOUOQPHHERE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Hydrazides vary by acyl group and nitrogen substitution. Key comparators include:

Key Observations :

- Basicity : Dimethyl substitution on hydrazine likely increases basicity compared to unsubstituted hydrazides (e.g., diphenylhydrazine), enhancing coordination with metal ions .

Reactivity and Stability

- Thermal Stability : Bulky pivaloyl groups enhance thermal stability compared to linear acyl hydrazides (e.g., acetohydrazides) .

- Hydrolysis Sensitivity : Hydrazides with electron-withdrawing groups (e.g., nitro) hydrolyze faster than alkyl-substituted derivatives. This compound’s electron-donating methyl groups may slow hydrolysis .

- Coordination Chemistry : Dimethylhydrazines exhibit stronger Lewis basicity, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis .

Industrial and Research Relevance

- Pharmaceutical Intermediates : Hydrazides like N'-methyl-N'-phenylacetohydrazide are precursors to antifungal and antitumor agents . This compound could serve similar roles but with improved lipophilicity.

- Polymer Additives : Diphenylhydrazine derivatives stabilize rubbers and plastics against oxidation . The dimethyl-pivaloyl variant might offer enhanced UV resistance.

- Catalysis : Methylated hydrazines act as ligands in asymmetric catalysis, as seen in studies using N-methylnitroso-N,N-dimethylhydrazine with Kazansky catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.